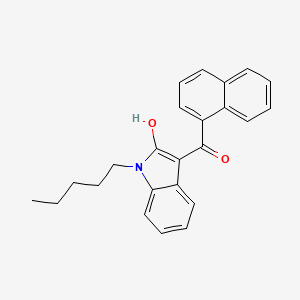

JWH 018 2-ヒドロキシインドール代謝物

説明

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is a significant metabolite of JWH 018, a synthetic cannabinoid receptor agonist. JWH 018 gained popularity as one of the active components in herbal blends marketed as legal alternatives to cannabis. The 2-hydroxyindole metabolite is formed through the hydroxylation of the indole ring of JWH 018, which is a crucial step in its metabolic pathway .

科学的研究の応用

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone has several scientific research applications:

作用機序

Target of Action

The primary target of the JWH 018 2-hydroxyindole metabolite is the peripheral cannabinoid receptor . This receptor, also known as the CB2 receptor, is part of the endocannabinoid system and plays a crucial role in the regulation of immune response and inflammation .

Mode of Action

JWH 018 2-hydroxyindole metabolite acts as a mildly selective agonist of the peripheral cannabinoid receptor . As an agonist, it binds to the receptor and activates it, triggering a biological response . This interaction results in changes in the cell’s activity, shape, or survival .

Pharmacokinetics

The pharmacokinetics of JWH 018 2-hydroxyindole metabolite involves its absorption, distribution, metabolism, and excretion (ADME). It is a potential monohydroxylated urinary metabolite of JWH 018 . The metabolite is almost completely glucuronidated in urine samples . .

Result of Action

The activation of the peripheral cannabinoid receptor by JWH 018 2-hydroxyindole metabolite can lead to various molecular and cellular effects. These effects are likely to be related to the regulation of immune response and inflammation, given the known role of the CB2 receptor . .

生化学分析

Biochemical Properties

JWH 018 2-hydroxyindole metabolite plays a crucial role in biochemical reactions, particularly in the metabolism of synthetic cannabinoids. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for its hydroxylation. The interaction with these enzymes leads to the formation of the 2-hydroxyindole metabolite from JWH 018. Additionally, this metabolite can interact with glucuronosyltransferase enzymes, leading to its conjugation with glucuronic acid, which enhances its solubility and facilitates its excretion from the body .

Cellular Effects

JWH 018 2-hydroxyindole metabolite influences various cellular processes. It can affect cell signaling pathways by interacting with cannabinoid receptors, particularly the CB1 and CB2 receptors. These interactions can alter gene expression and cellular metabolism. For instance, the binding of this metabolite to CB1 receptors in neuronal cells can modulate neurotransmitter release, impacting cell communication and function. In immune cells, interaction with CB2 receptors can influence immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of JWH 018 2-hydroxyindole metabolite involves its binding to cannabinoid receptors. This binding can lead to the activation or inhibition of these receptors, depending on the context. The metabolite can act as an agonist or antagonist, modulating the activity of the receptors. This interaction can result in changes in intracellular signaling pathways, such as the cyclic AMP pathway, and can influence the expression of various genes involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JWH 018 2-hydroxyindole metabolite can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the metabolite can degrade, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this metabolite can result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of JWH 018 2-hydroxyindole metabolite vary with different dosages in animal models. At low doses, the metabolite may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. High doses of this metabolite have been associated with toxic effects, such as cellular damage and inflammation. These effects are dose-dependent and can vary based on the species and the specific experimental conditions .

Metabolic Pathways

JWH 018 2-hydroxyindole metabolite is involved in several metabolic pathways. The primary pathway involves its formation through the hydroxylation of JWH 018 by cytochrome P450 enzymes. This metabolite can then undergo further metabolism, including conjugation with glucuronic acid by glucuronosyltransferase enzymes. These metabolic pathways are essential for the detoxification and excretion of the metabolite from the body .

Transport and Distribution

The transport and distribution of JWH 018 2-hydroxyindole metabolite within cells and tissues are mediated by various transporters and binding proteins. This metabolite can be transported across cell membranes by specific transporters, facilitating its distribution to different tissues. Once inside the cells, it can interact with intracellular proteins, influencing its localization and accumulation. The distribution of this metabolite can affect its activity and function within different cellular compartments .

Subcellular Localization

JWH 018 2-hydroxyindole metabolite exhibits specific subcellular localization, which can influence its activity and function. This metabolite can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes, affecting cellular processes such as energy production and protein synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone typically involves the hydroxylation of JWH 018. This can be achieved through various methods, including chemical and enzymatic hydroxylation. One common approach is the use of cytochrome P450 enzymes, which catalyze the hydroxylation of the indole ring in JWH 018 . The reaction conditions often involve the incubation of JWH 018 with human liver microsomes, followed by liquid chromatography-tandem mass spectrometry analysis to identify and isolate the metabolite .

Industrial Production Methods

Industrial production of (2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is less common due to its specific use in research rather than commercial applications. the production process would likely involve large-scale enzymatic hydroxylation using bioreactors containing cytochrome P450 enzymes. The metabolite can then be extracted and purified using chromatographic techniques.

化学反応の分析

Types of Reactions

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur at the hydroxyl group, leading to the formation of dihydroxylated metabolites.

Reduction: Although less common, reduction reactions can potentially convert the hydroxyl group back to its original form.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes and chemical oxidants like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used, although this is less typical for this metabolite.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include dihydroxylated metabolites, reduced forms of the metabolite, and substituted derivatives with various functional groups .

類似化合物との比較

Similar Compounds

JWH 018 4-hydroxyindole metabolite: Another hydroxylated metabolite of JWH 018, differing in the position of the hydroxyl group.

JWH 073: A structurally similar synthetic cannabinoid with a different alkyl side chain.

AM-2201: A synthetic cannabinoid with a fluorinated alkyl chain, leading to different metabolic pathways.

Uniqueness

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is unique due to its specific hydroxylation at the 2-position of the indole ring. This positional specificity influences its metabolic stability and interaction with cannabinoid receptors, distinguishing it from other hydroxylated metabolites and synthetic cannabinoids .

特性

IUPAC Name |

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24(25)27)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15,27H,2-3,8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYJCVSGIQLLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017815 | |

| Record name | JWH-018 2-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-32-3 | |

| Record name | JWH-018 2-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)

![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)